molecular formula C6H13BrO B039165 1-Bromo-3,3-dimethyl-butan-2-ol CAS No. 117658-14-7

1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No.: B039165
CAS No.: 117658-14-7
M. Wt: 181.07 g/mol
InChI Key: IMYDQBZCRDQYSV-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-butan-2-ol is an organic compound with the molecular formula C₆H₁₃BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-dimethyl-butan-2-ol can be synthesized through the bromination of 3,3-dimethyl-2-butanol. The reaction typically involves the addition of bromine to 3,3-dimethyl-2-butanol in the presence of a solvent such as methanol. The reaction is carried out at low temperatures (0-5°C) to control the formation of isomers .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dimethyl-butan-2-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 3,3-dimethyl-2-butanol derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include 3,3-dimethyl-2-butanone or 3,3-dimethylbutanal.

    Reduction: Products include 3,3-dimethylbutane or 3,3-dimethyl-2-butanol.

Scientific Research Applications

1-Bromo-3,3-dimethyl-butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dimethyl-butan-2-ol involves its reactivity as a brominated alcohol. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various nucleophiles. The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. These reactions are facilitated by the molecular structure of the compound, which provides stability to the intermediates formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,3-dimethyl-butan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDQBZCRDQYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432801, DTXSID701306527
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-13-7, 117658-14-7
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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